Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate
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Overview
Description
Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate is an organic compound characterized by its unique structure, which includes a fluoro group, a methoxyphenyl group, and a pent-4-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluoro Group:
Ethenylation: The ethenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), thiourea
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Ethyl derivatives
Substitution: Amines, thiols
Scientific Research Applications
Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the effects of fluoro and methoxy groups on biological activity.
Mechanism of Action
The mechanism of action of Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the methoxyphenyl group can contribute to hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-fluoro-2-[1-(4-hydroxyphenyl)ethenyl]pent-4-enoate
- Ethyl 2-chloro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate
- Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]but-4-enoate
Uniqueness
Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate is unique due to the presence of both a fluoro group and a methoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C16H19FO3 |
---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate |
InChI |
InChI=1S/C16H19FO3/c1-5-11-16(17,15(18)20-6-2)12(3)13-7-9-14(19-4)10-8-13/h5,7-10H,1,3,6,11H2,2,4H3 |
InChI Key |
VEXJTWDBWHKDHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)(C(=C)C1=CC=C(C=C1)OC)F |
Origin of Product |
United States |
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